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Compound of Interest

Compound Name:
(S)-tetrahydro-2H-pyran-3-amine

hydrochloride

Cat. No.: B1398153 Get Quote

An In-depth Technical Guide to (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Abstract and Strategic Importance
(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a pivotal chiral building block in modern

medicinal chemistry and drug discovery. Its constrained tetrahydropyran (THP) scaffold offers a

valuable design element, providing a favorable balance of hydrophilicity and metabolic stability,

while the stereochemically defined amine serves as a crucial anchor for synthetic elaboration.

This guide provides an in-depth analysis of its physicochemical properties, stereocontrolled

synthesis, applications as a pharmacophore, and comprehensive safety protocols for its

handling and use in a research and development setting. This document is intended for

researchers, medicinal chemists, and process development scientists who require a deep

technical understanding of this versatile intermediate.

Chemical Identity and Physicochemical Properties
The hydrochloride salt form of (S)-tetrahydro-2H-pyran-3-amine enhances its stability and

aqueous solubility, making it highly amenable for use in various synthetic and biological

protocols. The stereogenic center at the C3 position is critical, as the specific (S)-configuration

often dictates the biological activity and target engagement of its derivatives compared to the

(R)-enantiomer.
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Precise characterization is fundamental to ensuring enantiopurity and batch-to-batch

consistency. The absolute (S)-configuration is typically confirmed using a combination of

polarimetry and advanced spectroscopic techniques.

Polarimetry: The compound exhibits a specific optical rotation consistent with the (S)-

configuration.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of

the stereochemistry and reveals key structural features, such as the hydrogen bonding

networks between the ammonium group, chloride ions, and the pyran oxygen.

Physicochemical Data Summary
The following table summarizes the key physicochemical properties critical for experimental

design, including reaction setup and formulation development.

Property Value Method / Reference

Molecular Formula C₅H₁₂ClNO [1][2]

Molecular Weight 137.61 g/mol [1][2]

CAS Number 1071829-81-6 [3][4][5]

Melting Point
198–202°C (with

decomposition)

Differential Scanning

Calorimetry

Solubility (25°C)
48 mg/mL (Water), 6 mg/mL

(Ethanol)
Shake-flask method

pKa (amine) 9.2 ± 0.1 Potentiometric titration

Appearance Colorless to pale yellow solid [6]

Storage Conditions
2-8°C, under inert gas (Argon

or Nitrogen), protect from light
[2][4][6]
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The synthesis of enantiomerically pure (S)-tetrahydro-2H-pyran-3-amine is a non-trivial

challenge, where the primary objective is the precise installation of the amine group at the C3

position with the correct stereochemistry. Several strategies have been developed, each with

distinct advantages regarding scalability, cost, and enantiomeric excess (ee).

Key Synthetic Strategies
The choice of synthetic route is often dictated by the desired scale and the availability of

starting materials. Catalytic methods are generally preferred for their efficiency and atom

economy.

Asymmetric Hydrogenation: Platinum-catalyzed hydrogenation of a suitable precursor, often

using a chiral ligand like (R)-BINAP, is a common industrial method that can achieve high

yields and excellent enantioselectivity. A key challenge is preventing stereochemical drift

(racemization) under high pressure, which can be mitigated by using lower temperatures or

specialized additives.

Chiral Resolution: This classical approach involves the separation of a racemic mixture using

a chiral resolving agent, such as (R)-Mandelic acid, to form diastereomeric salts that can be

separated by crystallization. While effective, this method is inherently limited to a maximum

theoretical yield of 50%.

Biocatalysis: Modern green chemistry approaches employ enzymes like transaminases for

the enantioselective amination of a ketone precursor. This method offers exceptional

stereocontrol (>99% ee) and operates under mild, environmentally benign conditions.

Synthetic Workflow Example: Catalytic Approach
The following diagram illustrates a generalized workflow for the synthesis of chiral 3-

aminotetrahydropyrans, highlighting the critical steps for achieving high stereopurity.
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Fig 1. Generalized Synthetic Workflow
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Fig 2. Elaboration of the THP Scaffold in Drug Design
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Caption: Synthetic diversification from the core amine scaffold.

Material Safety and Handling (MSDS Core)
While generally having low toxicity under normal laboratory conditions, proper handling

procedures must be followed to minimize exposure and ensure safety. [6]

Hazard Identification
Based on data for the enantiomer and related compounds, the following hazards are identified:

GHS Classification:

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [7] * Skin Irritation

(Category 2), H315: Causes skin irritation. [7] * Eye Irritation (Category 2A), H319: Causes

serious eye irritation. [7] * Specific Target Organ Toxicity – Single Exposure (Category 3),
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Respiratory System, H335: May cause respiratory irritation. [7]* Signal Word: Warning [7]*

Pictogram: GHS07 (Exclamation mark) [7]

First Aid Measures
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a

physician. [1]* Skin Contact: Wash off with soap and plenty of water. Consult a physician. [1]*

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician. [1]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an

unconscious person. Rinse mouth with water. Consult a physician.

Handling, Storage, and Personal Protective Equipment
(PPE)
A systematic approach to handling is crucial for maintaining both user safety and compound

integrity.
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Fig 3. Safe Handling and Storage Workflow
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Caption: Recommended laboratory workflow for safe handling.
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Experimental Protocol: Representative N-Acylation
This protocol provides a general method for coupling the primary amine with an acid chloride, a

common first step in synthetic elaboration.

Objective: To synthesize N-((S)-tetrahydro-2H-pyran-3-yl)acetamide as a model compound.

Materials:

(S)-tetrahydro-2H-pyran-3-amine hydrochloride (1.0 eq)

Acetyl chloride (1.1 eq)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add

(S)-tetrahydro-2H-pyran-3-amine hydrochloride and anhydrous DCM (approx. 0.1 M

concentration).

Base Addition: Cool the resulting suspension to 0°C using an ice bath. Add the base (TEA or

DIPEA) dropwise. The hydrochloride salt will react with one equivalent of the base to form

the free amine in situ. Stir for 15 minutes.

Causality Note: Using at least two equivalents of base is critical. The first neutralizes the

HCl salt, and the second scavenges the HCl generated during the acylation reaction,

driving the equilibrium towards the product.
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Acylation: While maintaining the temperature at 0°C, add acetyl chloride dropwise to the

stirring mixture.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory

funnel.

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove

excess acid chloride and HCl salts) and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by flash column chromatography on silica gel

to yield the pure N-((S)-tetrahydro-2H-pyran-3-yl)acetamide.

Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR,

¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the success of the

protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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